molecular formula C16H16N2O B11541336 N-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)acetamide

N-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)acetamide

Cat. No.: B11541336
M. Wt: 252.31 g/mol
InChI Key: PUWFJPVMASEQBF-UHFFFAOYSA-N
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Description

N-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)acetamide is an organic compound with the molecular formula C16H16N2O It is a derivative of acetamide and contains a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)acetamide typically involves the condensation reaction between 4-aminophenylacetamide and 3-methylbenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide
  • N-(4-{[(E)-(dimethylamino)methylidene]amino}phenyl)acetamide

Uniqueness

N-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

N-[4-[(3-methylphenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C16H16N2O/c1-12-4-3-5-14(10-12)11-17-15-6-8-16(9-7-15)18-13(2)19/h3-11H,1-2H3,(H,18,19)

InChI Key

PUWFJPVMASEQBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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